molecular formula C14H11IO B1312006 2'-Iodo-2-phenylacetophenone CAS No. 430429-42-8

2'-Iodo-2-phenylacetophenone

Cat. No.: B1312006
CAS No.: 430429-42-8
M. Wt: 322.14 g/mol
InChI Key: BTPSGRKMOFIPPW-UHFFFAOYSA-N
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Description

2'-Iodo-2-phenylacetophenone (CAS 430429-42-8) is a substituted acetophenone derivative featuring an iodine atom at the 2'-position and a phenyl group at the 2-position of the acetophenone scaffold. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Key properties inferred from related compounds include:

  • Molecular Weight: ~340–360 g/mol (based on fluorinated analogs) .
  • Reactivity: The iodine substituent enhances electrophilicity, facilitating nucleophilic substitution or metal-catalyzed coupling reactions .

Properties

IUPAC Name

1-(2-iodophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPSGRKMOFIPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452788
Record name 2'-IODO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430429-42-8
Record name 2'-IODO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Iodo-2-phenylacetophenone typically involves the iodination of 2-phenylacetophenone. One common method is the Kornblum oxidation, which uses iodine and dimethyl sulfoxide (DMSO) to introduce the iodine atom at the desired position . The reaction proceeds through the formation of an arylglyoxal intermediate, which is then converted to the final product.

Industrial Production Methods: Industrial production of 2’-Iodo-2-phenylacetophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Iodo-2-phenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Photoinitiator in Polymer Chemistry

2'-Iodo-2-phenylacetophenone is predominantly used as a photoinitiator in radical polymerization processes. Upon exposure to ultraviolet light, it undergoes photolytic cleavage, generating free radicals that initiate polymerization reactions. This property makes it essential in the production of various polymers and materials.

Reaction Mechanism:
The primary reaction can be represented as follows:UV LightFree Radicals(Phenyl Radical+Iodine Radical)\text{UV Light}\rightarrow \text{Free Radicals}(\text{Phenyl Radical}+\text{Iodine Radical})These radicals can then react with monomers to initiate chain growth in polymerization processes.

Synthesis of Heterocyclic Compounds

The compound plays a significant role in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceuticals and natural products. The α-functionalization of acetophenones, including this compound, has been shown to facilitate the creation of complex molecular structures.

Interaction Studies

Research has demonstrated that this compound can effectively initiate polymerization when combined with various co-initiators, such as amines, under UV light conditions. Studies often focus on the kinetics of radical formation and polymerization efficiency.

Case Study 1: Photopolymerization Efficiency

A study examined the efficiency of this compound as a photoinitiator in vinyl polymerization. The results indicated that when used with specific co-initiators, the compound significantly accelerated the polymerization rate compared to traditional initiators.

Case Study 2: Antimicrobial Activity

Preliminary research indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. In vitro assays demonstrated effective inhibition against Bacillus subtilis and Mycobacterium smegmatis, suggesting potential applications in medical fields.

Mechanism of Action

The mechanism of action of 2’-Iodo-2-phenylacetophenone involves its reactivity due to the presence of the iodine atom and the carbonyl group. The iodine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions . These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Acetophenones

The table below compares 2'-Iodo-2-phenylacetophenone with halogenated and substituted acetophenones:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Applications
This compound 430429-42-8 C₁₄H₁₁IO (inferred) ~340–360 Iodo (2'), Phenyl (2) Organic synthesis intermediate
3'-Iodo-2-phenylacetophenone 887405-42-7 C₁₄H₁₁IO 340.16 Iodo (3'), Phenyl (2) Positional isomer for reactivity studies
2'-Iodoacetophenone 2142-70-3 C₈H₇IO 246.05 Iodo (2') Cross-coupling reactions
2'-Fluoro-4'-hydroxyacetophenone 98619-07-9 C₈H₇FO₂ 154.13 Fluoro (2'), Hydroxy (4') Pharmaceutical intermediates
2'-Fluoro-4'-methoxyacetophenone 74457-86-6 C₉H₉FO₂ 168.16 Fluoro (2'), Methoxy (4') Materials science
2-(3-Fluorophenyl)-2'-iodoacetophenone 898784-77-5 C₁₄H₁₀FIO 340.13 Iodo (2'), 3-Fluorophenyl (2) Medicinal chemistry
2-(2-Fluorophenyl)-4'-iodoacetophenone 187617-12-5 C₁₄H₁₀FIO 340.13 Iodo (4'), 2-Fluorophenyl (2) Synthetic intermediate

Key Differences and Trends

Substituent Effects: Iodo vs. Fluoro: Iodo groups (e.g., in this compound) enhance heavy atom effects and cross-coupling reactivity, whereas fluoro substituents (e.g., in 2'-Fluoro-4'-methoxyacetophenone) improve metabolic stability in drug design . Positional Isomerism: The 2'-iodo vs. 3'-iodo substitution (as in 2'- vs. 3'-Iodo-2-phenylacetophenone) alters steric hindrance and electronic distribution, impacting reaction pathways .

Physical Properties: Iodo derivatives generally exhibit higher molecular weights (~246–360 g/mol) compared to fluoro analogs (~154–340 g/mol) due to iodine’s larger atomic mass . Melting points for iodo derivatives (e.g., 2'-Iodoacetophenone: 139–140°C at 12 mmHg ) are typically higher than fluoro analogs, which often remain liquid at room temperature .

Applications: Pharmaceuticals: Fluorinated compounds (e.g., 2-(3-Fluorophenyl)-2'-iodoacetophenone) are prioritized in drug discovery for their bioavailability . Organic Synthesis: Iodo-substituted acetophenones are critical in Suzuki-Miyaura coupling reactions to build biaryl structures .

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound’s iodine atom serves as a leaving group in palladium-catalyzed reactions, enabling efficient aryl-aryl bond formation .
  • Fluorinated Derivatives: Compounds like 2'-Fluoro-4'-methoxyacetophenone are used in liquid crystal displays (LCDs) due to their stability and polarizability .

Biological Activity

2'-Iodo-2-phenylacetophenone (CAS No. 430429-42-8) is a compound notable for its diverse biological activities, primarily as a photoinitiator in polymerization reactions and its potential therapeutic applications. This article explores the biochemical properties, cellular effects, mechanisms of action, and research applications of this compound, supported by relevant data and case studies.

This compound is characterized by its molecular weight of 322.14 g/mol and its structure, which includes an iodine atom that enhances its reactivity. This reactivity facilitates its role as a photoinitiator in various chemical reactions, particularly in the synthesis of polymers and pharmaceuticals.

Cellular Effects

The compound exhibits significant effects on cellular processes, influencing pathways such as:

  • Cell Signaling : It has been shown to impact the AKT signaling pathway, which is crucial for cell survival and proliferation.
  • Gene Expression : this compound can alter gene expression by interacting with transcription factors.
  • Metabolic Activity : It affects cellular metabolism by inhibiting certain enzymes involved in metabolic pathways, thereby altering metabolic flux.

Table 1: Summary of Cellular Effects

EffectDescription
Cell SignalingInfluences AKT pathway for survival and proliferation
Gene ExpressionAlters expression through transcription factor interaction
Metabolic ActivityInhibits enzymes affecting metabolic pathways

Molecular Mechanism

The molecular mechanism of action involves:

  • Enzyme Interaction : The compound binds to various enzymes, leading to either inhibition or activation. For example, it interacts with cytochrome P450, facilitating its oxidation and subsequent metabolic reactions.
  • Transport and Distribution : this compound is transported across cell membranes via specific transport proteins, influencing its localization within cells.

Temporal and Dosage Effects

Research indicates that the effects of this compound are time-dependent and dosage-dependent:

  • Temporal Effects : Stability studies show that the compound remains effective under specific conditions but may degrade over time, impacting long-term cellular functions.
  • Dosage Effects : In animal models, low doses may exhibit beneficial effects on cellular processes, while high doses can lead to toxicity and cellular damage. This highlights the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound undergoes phase I and phase II metabolic reactions involving oxidation and conjugation. Cytochrome P450 enzymes play a critical role in its metabolism, producing metabolites that can further influence biological activity.

Research Applications

This compound has diverse applications across several fields:

  • Chemistry : Used as an intermediate in organic synthesis.
  • Biology : Investigated for antimicrobial and anticancer properties.
  • Medicine : Explored as a precursor in drug development.
  • Industry : Employed in producing fine chemicals and as a reagent in organic synthesis.

Table 2: Applications of this compound

FieldApplication Description
ChemistryIntermediate for synthesizing organic compounds
BiologyStudied for antimicrobial and anticancer properties
MedicinePotential precursor for drug development
IndustryUsed in production of fine chemicals

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated varying cytotoxic effects on different mammalian cell lines. The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound .
  • Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit key metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders .
  • Photoinitiation Studies : The effectiveness of this compound as a photoinitiator was validated through polymerization experiments under UV light exposure, confirming its utility in industrial applications .

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